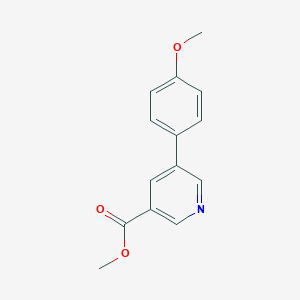

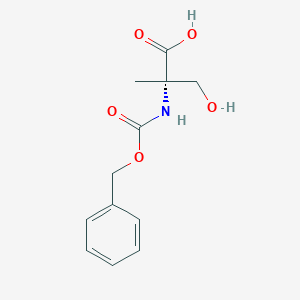

(S)-2-(((苄氧羰基)氨基)-3-羟基-2-甲基丙酸

货号 B173173

CAS 编号:

114396-70-2

分子量: 253.25 g/mol

InChI 键: QPGOJGJGAWHTFS-LBPRGKRZSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

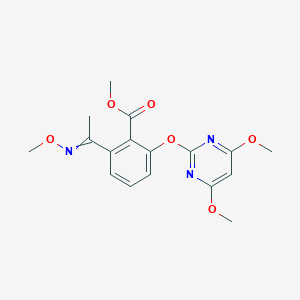

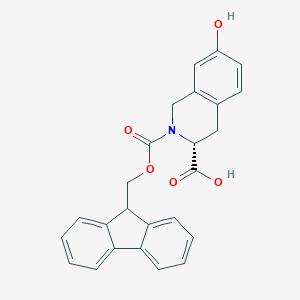

The compound contains a benzyloxycarbonyl group, which is commonly used in organic chemistry as a protecting group for amines. It also contains an amino acid moiety with an additional hydroxyl group, making it a derivative of an alpha-amino acid .

Synthesis Analysis

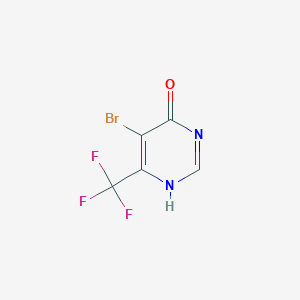

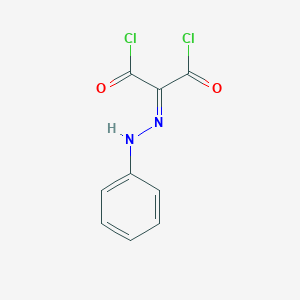

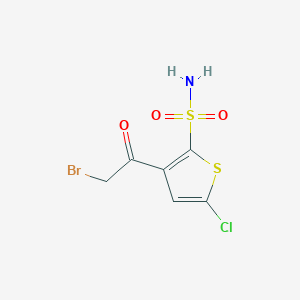

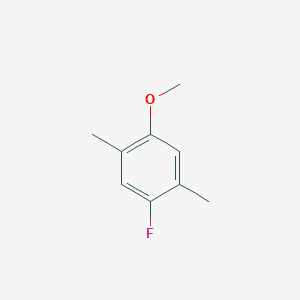

The synthesis of such a compound would likely involve the protection of an amino group using a benzyloxycarbonyl protecting group. The exact method would depend on the specific starting materials and the desired stereochemistry .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzyloxycarbonyl group, the amino acid backbone, and the additional hydroxyl group. The stereochemistry at the alpha carbon would be determined by the (S) configuration .Chemical Reactions Analysis

The compound could undergo a variety of reactions. The benzyloxycarbonyl group could be removed under acidic conditions or with certain enzymes. The carboxylic acid and amino groups are also reactive and could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of polar groups like the carboxylic acid and the hydroxyl group would likely make it soluble in polar solvents .科学研究应用

- FDA Approval : Unlike its downstream product, D-serine, L-serine is FDA-approved for supplemental use .

Metabolism and Health

L-serine’s impact extends beyond the CNS:

- Deficiency : Insufficient L-serine levels have been linked to severe neurological deficits .

- Therapeutic Potential : Research suggests its efficacy in treating conditions like amyotrophic lateral sclerosis (ALS) and chronic fatigue syndrome .

Cell Culture and Protein Synthesis

- D-Serine Activation : L-serine-derived D-serine activates NMDA receptors in the brain, influencing neuronal signaling .

Cytokine Regulation and Neuroprotection

- L-serine may regulate cytokine release in neuropathological conditions, promoting cognitive function, cerebral blood flow, and remyelination .

GRINpathies and Motor Performance

- L-serine supplementation benefits patients with GRINpathies (mutations affecting GRIN2B gene) by improving motor and cognitive performance .

Carbon Nanomaterials Functionalization

作用机制

未来方向

属性

IUPAC Name |

(2S)-3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGOJGJGAWHTFS-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Quifenadine hydrochloride

10447-38-8

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)

![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)

![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)